molecular formula C16H22N2O4S2 B2380761 N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide CAS No. 1396872-01-7

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

Cat. No. B2380761
M. Wt: 370.48
InChI Key: BVESMIHPODALHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds involves a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate . In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound .


Molecular Structure Analysis

The molecular structure of related compounds is characterized by analytical techniques such as GC-MS, FT-IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The thiazole ring is part of the vitamin B (thiamine) structure .

Scientific Research Applications

  • Antioxidant, Analgesic, Anti-inflammatory, Antimicrobial, Antifungal, Antiviral, Diuretic, Anticonvulsant, Neuroprotective, and Antitumor or Cytotoxic Drug Molecules

    • Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • The thiazole ring is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
    • Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
  • Antimicrobial and Antiproliferative Agents

    • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their pharmacological activities .
    • These compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species .
    • They were also evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .
  • Antitubercular Activity

    • A series of (2-aminothiazol-4-yl)methylesters were synthesized and investigated for their antitubercular activity against M. tuberculosis H37Rv strain .
    • These compounds showed comparable activity (MIC value 0.625 µg/mL) to standard drug rifampicin (0.5 µg/mL) and isoniazid (0.7 µg/mL) .
  • Phosphodiesterase 10A (PDE10A) Inhibitors

    • PDE10A is an enzyme that is being targeted for its potential role in neuropsychiatric disorders .
    • A compound with a similar structure to the one you mentioned, 6-chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-[3-(2-quinolyl)propoxy]pyrimidin-4-amine, has been complexed with PDE10A .
    • This research could lead to the development of new treatments for disorders such as schizophrenia, Huntington’s disease, and Parkinson’s disease .
  • Treatment of Various Diseases

    • Thiazole derivatives have been investigated for their potential use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
    • Clinical trial results and high-quality research have indicated the potential of SIRT1, a protein that can be activated by certain thiazole derivatives, in the treatment of many diseases .
  • Antihypertensive, Anti-inflammatory, Antischizophrenia, Antibacterial, Anti-HIV, Hypnotics, Antiallergic, Analgesic, Antithrombotic, Antitumor and Cytotoxic Activities

    • Thiazole derivatives have been observed to have several biological activities such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, antithrombotic, antitumor and cytotoxic activities .
  • Phosphodiesterase 10A (PDE10A) Inhibitors

    • PDE10A is an enzyme that is being targeted for its potential role in neuropsychiatric disorders .
    • A compound with a similar structure to the one you mentioned, 6-chloro-N-[(2,4-dimethylthiazol-5-yl)methyl]-5-methyl-2-[3-(2-quinolyl)propoxy]pyrimidin-4-amine, has been complexed with PDE10A .
    • This research could lead to the development of new treatments for disorders such as schizophrenia, Huntington’s disease, and Parkinson’s disease .
  • Treatment of Various Diseases

    • Thiazole derivatives have been investigated for their potential use in treating conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy .
    • Clinical trial results and high-quality research have indicated the potential of SIRT1, a protein that can be activated by certain thiazole derivatives, in the treatment of many diseases .
  • Antithrombotic Agent

    • Some thiazole derivatives have been observed to have antithrombotic activity .
    • For example, SR 121787, a compound containing a thiazole ring, has been identified as a potent and long-acting antithrombotic agent .

properties

IUPAC Name

N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2,5-diethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-5-21-13-7-8-14(22-6-2)16(9-13)24(19,20)17-10-15-11(3)18-12(4)23-15/h7-9,17H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVESMIHPODALHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2=C(N=C(S2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,4-dimethylthiazol-5-yl)methyl)-2,5-diethoxybenzenesulfonamide

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